2-氧可拉韦诺

描述

Synthesis Analysis

The synthesis of compounds similar to 2-Oxokolavenol involves intricate chemical processes, including copper(I)-catalyzed tandem transformations, oxidative polycondensation in aqueous media, and palladium-catalyzed oxidative olefination, among others. These methods underscore the complexity and versatility required in synthesizing structurally related phenolic compounds, highlighting the sophisticated techniques employed in the chemical synthesis of natural products and their analogs (Xu et al., 2010); (Kaya et al., 2009).

Molecular Structure Analysis

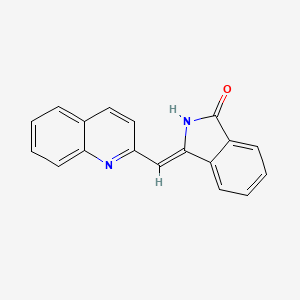

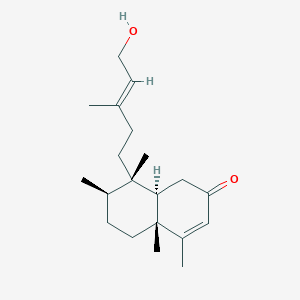

The molecular structure of 2-Oxokolavenol and related compounds reveals complex arrangements and bonding patterns, particularly involving phenol derivatives and their interactions with metal complexes. These structures are characterized through various spectroscopic and crystallographic methods, offering insights into the 3D arrangements and electronic properties essential for their biological activity and chemical reactivity (Ziemkowska et al., 2011).

Chemical Reactions and Properties

2-Oxokolavenol's chemical reactivity is notable for its involvement in selective activation pathways, including hydrogen bonding interactions with biological receptors. Such interactions are crucial for its function as an FXR agonist, showcasing the compound's ability to induce specific biological responses through chemical binding and activation mechanisms (Guo et al., 2022).

Physical Properties Analysis

The physical properties of compounds structurally related to 2-Oxokolavenol, such as their thermal stability and molecular weight distribution, are determined through techniques like thermogravimetric analysis and size exclusion chromatography. These analyses provide essential data on the stability, solubility, and polymeric characteristics of these compounds, which are vital for understanding their behavior in biological and environmental contexts (Kaya & Gül, 2004).

科学研究应用

治疗肝脏疾病的 FXR 激动剂:2-氧可拉韦诺已被确定为法尼醇 X 受体 (FXR) 的一种新型选择性激动剂,该受体在调节肠肝代谢稳态中起着至关重要的作用。这一特性使 2-氧可拉韦诺可能对扑热息痛诱导的肝细胞损伤和各种肝脏疾病有效 (郭等人,2022).

抗氧化特性:2-氧可拉韦诺作为一种天然酚类化合物,属于一类更广泛的膳食抗氧化剂,这些抗氧化剂对健康有益,包括抵抗氧化损伤。这暗示了它在人类健康中的潜在作用,特别是在对抗氧化应激相关疾病方面 (Dimitrios,2006).

在衰老中的作用:饮食中存在像 2-氧可拉韦诺这样的天然抗氧化剂与控制氧化应激有关,氧化应激是衰老过程中一个重要因素。这些抗氧化剂可能减轻与年龄相关的氧化应激 (Beckman 和 Ames,1998).

抑制病毒附着:包括 2-氧可拉韦诺在内的酚类化合物具有与刺突蛋白的受体结合域结合的能力,可能抑制病毒附着和细胞进入,正如在 SARS-CoV-2 的情况下所证明的那样 (Goc 等人,2021).

增强化疗:研究表明,像 2-氧可拉韦诺这样的天然多酚可能增强化疗药物的抗肿瘤活性,表明其在癌症治疗中的应用 (Kaminski 等人,2014).

防止氧化性 DNA 损伤:类黄酮(包括 2-氧可拉韦诺)是一种膳食类黄酮,已证明对人结肠细胞中的氧化性 DNA 损伤具有细胞保护作用,表明它们在癌症预防中的重要性 (Duthie 和 Dobson,1999).

光动力疗法的应用:作为一种天然酚类化合物,2-氧可拉韦诺可能在光动力疗法和氧化应激相关研究中得到应用,因为人们对用于这些目的的天然抗氧化剂产生了广泛兴趣 (Yogo 等人,2005).

作用机制

2-Oxokolavenol exerts therapeutic efficacy against Acetaminophen (APAP)-induced hepatocyte damage in an FXR-dependent manner . It forms two hydrogen bonds with M265 and Y369 of human FXR to compatibly fit into the ligand binding pocket of FXR, which potently leads to the recruitment of multiple co-regulators and selectively induces the transcriptional activity of FXR .

未来方向

属性

IUPAC Name |

(4aR,7R,8S,8aR)-8-[(E)-5-hydroxy-3-methylpent-3-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-14(8-11-21)6-9-19(4)15(2)7-10-20(5)16(3)12-17(22)13-18(19)20/h8,12,15,18,21H,6-7,9-11,13H2,1-5H3/b14-8+/t15-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJNCAOKSWDFOY-SJRDTMCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CCO)C)CC(=O)C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CC(=O)C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-oxokolavenol interact with FXR and what are the downstream effects of this interaction?

A1: 2-Oxokolavenol exerts its therapeutic effects by directly binding to FXR, a nuclear receptor crucial for regulating enterohepatic metabolic homeostasis []. Specifically, 2-oxokolavenol forms two hydrogen bonds with amino acids M265 and Y369 within the ligand binding pocket of human FXR []. This interaction triggers a cascade of downstream effects:

- Recruitment of co-regulators: The binding of 2-oxokolavenol to FXR facilitates the recruitment of co-regulator proteins necessary for modulating gene expression [].

- Transcriptional activation of FXR: This leads to the selective activation of FXR-regulated genes involved in bile acid synthesis, lipid metabolism, and inflammation [].

- Protection against liver damage: Ultimately, these downstream effects contribute to the therapeutic benefits of 2-oxokolavenol, such as protection against acetaminophen-induced hepatocyte damage [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-N-[(2S,3R)-1-[(3-methoxyphenyl)methylamino]-3-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/no-structure.png)